
1-(2,5-Dimethoxy-3-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethoxy-3-nitrophenyl)ethanone is an organic compound with the molecular formula C10H11NO5. It is a derivative of acetophenone, where the phenyl ring is substituted with two methoxy groups and a nitro group. This compound is known for its applications in various fields of scientific research, including chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethoxy-3-nitrophenyl)ethanone can be synthesized through several methods. One common method involves the nitration of 1-(2,5-dimethoxyphenyl)ethanone. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position of the phenyl ring. The reaction is carried out under controlled temperature conditions to avoid over-nitration and degradation of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dimethoxy-3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Oxidation: The ethanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products:
Reduction: 1-(2,5-Dimethoxy-3-aminophenyl)ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(2,5-Dimethoxy-3-nitrophenyl)acetic acid.
Scientific Research Applications
1-(2,5-Dimethoxy-3-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving nitro and methoxy groups. It serves as a model substrate for investigating the mechanisms of enzymatic transformations.
Medicine: Research into potential pharmaceutical applications includes exploring its derivatives for antimicrobial and anticancer activities. The presence of the nitro group is of particular interest due to its potential bioactivity.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxy-3-nitrophenyl)ethanone involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. The methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ethanone moiety can act as an electrophilic center, facilitating nucleophilic attack by biological nucleophiles.
Comparison with Similar Compounds
1-(4,5-Dimethoxy-2-nitrophenyl)ethanone: Similar structure but with different positions of the methoxy and nitro groups.
1-(3,4-Dimethoxy-2-nitrophenyl)ethanone: Another isomer with different substitution patterns on the phenyl ring.
2,5-Dimethoxyacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness: 1-(2,5-Dimethoxy-3-nitrophenyl)ethanone is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of methoxy and nitro groups in the 2,5- and 3-positions, respectively, allows for unique interactions and transformations that are not observed in its isomers or analogs.
Properties
Molecular Formula |
C10H11NO5 |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
1-(2,5-dimethoxy-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H11NO5/c1-6(12)8-4-7(15-2)5-9(11(13)14)10(8)16-3/h4-5H,1-3H3 |
InChI Key |
OOUOLSVUTCEZNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)OC)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


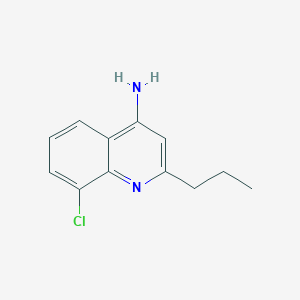
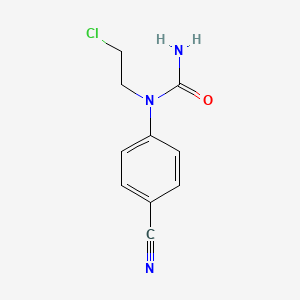
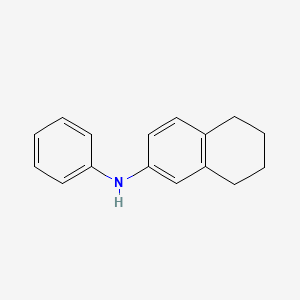
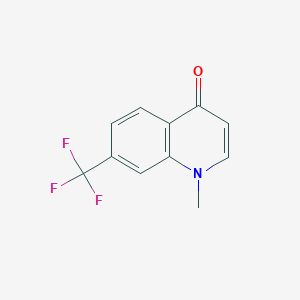
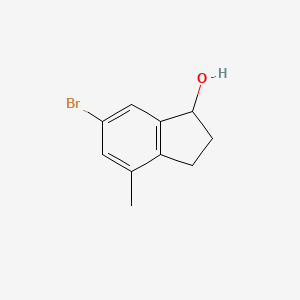
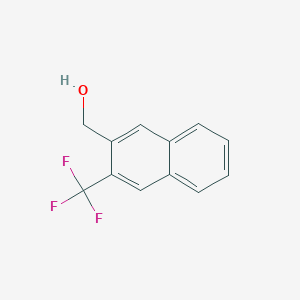


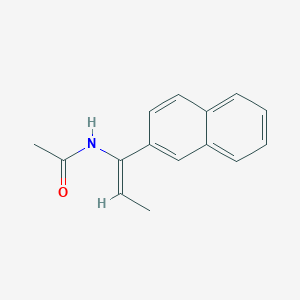
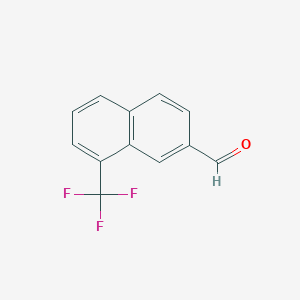
![2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11882517.png)
![N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine](/img/structure/B11882532.png)


